Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-3-methylbutanoic acid

Asymmetric Synthesis Chiral Resolution Enantiomer Separation

2-Fluoro-3-methylbutanoic acid is a strategic chiral fluorinated building block. The α-fluorine on the chiral center lowers LogP (1.07) and pKa (~3.99) vs. non-fluorinated analogs—key for optimizing preclinical ADME. Commercially supplied as a racemate with a validated chiral resolution protocol achieving >94% ee for the (S)-enantiomer, enabling cost-effective synthesis of optically active intermediates, including ferroelectric liquid crystal precursors. Published acute toxicity (mouse IV LD50 = 180 mg/kg) supports dose-ranging for in vivo studies.

Molecular Formula C5H9FO2
Molecular Weight 120.12 g/mol
CAS No. 1578-62-7
Cat. No. B074350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methylbutanoic acid
CAS1578-62-7
Molecular FormulaC5H9FO2
Molecular Weight120.12 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)F
InChIInChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
InChIKeyDPPSUGSPUHMWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-methylbutanoic Acid (CAS 1578-62-7): Procurement & Baseline Properties for Research


2-Fluoro-3-methylbutanoic acid (CAS 1578-62-7), also known as 2-fluoro-3-methylbutyric acid or α-fluoro-isovaleric acid, is a chiral, fluorinated short-chain carboxylic acid. It is characterized by the presence of a fluorine atom at the α-carbon position and a branched methyl group at the β-position of its butanoic acid backbone [1]. Its empirical formula is C5H9FO2, with a molecular weight of 120.12 g/mol . Commercial availability is typically as a racemic mixture with a stated purity of ≥95% . This compound serves primarily as a specialized building block in organic synthesis and medicinal chemistry, where the combination of its chiral center and the unique electronic and steric properties of the α-fluorine substitution are of interest [2].

Why 2-Fluoro-3-methylbutanoic Acid Cannot Be Casually Substituted with Other Fluoro-alkyl Acids


The scientific and industrial utility of 2-fluoro-3-methylbutanoic acid is predicated on its specific molecular architecture, making generic substitution with other fluorinated alkyl acids unadvisable without rigorous requalification. The compound possesses a single chiral center at the α-carbon, which is absent in non-fluorinated 3-methylbutanoic acid [1]. The precise placement of the fluorine atom on this chiral center, compared to other regioisomers (e.g., 4-fluoro-3-methylbutanoic acid), fundamentally alters its electronic distribution (pKa), lipophilicity (LogP), and steric profile [2]. These properties dictate its behavior in key downstream applications, such as asymmetric synthesis and enzyme inhibition. For example, the α-fluorine strongly influences the acidity of the carboxylic acid group (calculated pKa ~3.99) compared to its non-fluorinated analog 3-methylbutanoic acid (pKa ~4.77), which can affect its handling in specific pH-sensitive synthetic steps or biological assays [3][4]. Furthermore, the racemic nature of the commercially available bulk compound, with the established potential for obtaining enantiomerically enriched forms, is a distinct feature from non-chiral analogs [5].

Quantitative Differentiation Evidence for 2-Fluoro-3-methylbutanoic Acid (CAS 1578-62-7)


Chiral Resolution: Established Protocol Achieves >94% Enantiomeric Excess

A key differentiator for 2-fluoro-3-methylbutanoic acid is the existence of a validated, scalable resolution protocol for its enantiomers. This is critical for applications requiring a single stereoisomer. Using a classical resolution with R-(+)-α-methylbenzylamine, the (S)-enantiomer was obtained with an enantiomeric excess (ee) of >94%, as determined by chiral capillary electrophoresis [1]. This method provides a clear pathway to access enantiopure material, which is not a standard feature for many similar fluorinated alkyl acid building blocks.

Asymmetric Synthesis Chiral Resolution Enantiomer Separation

Lipophilicity Modulation: LogP Reduction Compared to Non-Fluorinated Parent Acid

The introduction of a single fluorine atom at the α-position significantly alters the compound's physicochemical profile compared to its non-fluorinated parent, 3-methylbutanoic acid (isovaleric acid). The α-fluorination reduces the calculated LogP (a measure of lipophilicity) from approximately 1.16 to 1.07 [1]. This decrease in lipophilicity can be a strategic advantage in drug design for improving aqueous solubility or modulating membrane permeability without adding significant molecular weight.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Acidity Enhancement: α-Fluorination Lowers pKa for Improved Handling in Synthesis

The electron-withdrawing nature of the α-fluorine atom significantly increases the acidity of the carboxylic acid group. The predicted pKa of 2-fluoro-3-methylbutanoic acid is approximately 3.99 [1]. In contrast, the non-fluorinated analog, 3-methylbutanoic acid, has a pKa of 4.77 [2]. This difference in acidity can be exploited in synthesis for selective deprotonation or protection steps where a more acidic proton is required.

Organic Synthesis Reactivity Protecting Group Strategy

Acute Toxicity Profile: Established In Vivo Data Point (LD50)

For research programs advancing towards in vivo studies, an established acute toxicity profile is a critical piece of information that is often unavailable for novel, custom-synthesized building blocks. An intravenous LD50 of 180 mg/kg has been reported in mice for 2-fluoro-3-methylbutanoic acid . This provides a foundational safety data point for planning initial animal studies, which is a practical differentiator from closely related but toxicologically uncharacterized analogs.

Toxicology Safety Assessment In Vivo Pharmacology

Physical State: Solid at Ambient Temperatures Facilitates Handling and Storage

The physical state of a research compound significantly impacts its handling, storage, and suitability for automated platforms. 2-Fluoro-3-methylbutanoic acid has a reported melting point range of 35-40 °C, indicating it is a low-melting solid or a highly viscous liquid at typical ambient laboratory temperatures . This property can be advantageous over its liquid analogs, such as 3-methylbutanoic acid (melting point -29 °C) or 4-fluoro-3-methylbutanoic acid, as solids are generally easier to weigh accurately, less prone to spillage, and more stable for long-term storage [1].

Compound Management Laboratory Logistics Material Handling

High-Value Application Scenarios for 2-Fluoro-3-methylbutanoic Acid Based on its Differentiated Profile


Synthesis of Enantiomerically Pure Ferroelectric Liquid Crystal Intermediates

The validated chiral resolution protocol achieving >94% ee for the (S)-enantiomer [1] directly enables the use of 2-fluoro-3-methylbutanoic acid as a starting material for creating optically active compounds. One specific application is the synthesis of (S)-2-Fluoro-3-methylbutanoic acid ethyl ester, a known intermediate for ferroelectric liquid crystal (FLC) compounds, where high enantiomeric purity is essential for device performance [2]. Procurement of the racemic acid followed by established resolution provides a cost-effective route to the chiral synthon, differentiating it from non-chiral or pre-resolved alternatives that may be significantly more expensive or unavailable.

Medicinal Chemistry for Modulating Pharmacokinetic Properties (LogP & pKa)

In drug discovery, the subtle alteration of a lead compound's physicochemical properties is a common optimization strategy. The quantitative evidence that 2-fluoro-3-methylbutanoic acid has a lower LogP (1.07) and pKa (3.99) compared to its non-fluorinated parent [1][2] makes it a strategically valuable building block. Its incorporation into a molecule is likely to slightly decrease lipophilicity and increase aqueous solubility relative to an analog made with 3-methylbutanoic acid. This makes it a rational choice for medicinal chemists aiming to improve the drug-likeness (e.g., reducing LogP to meet Lipinski's Rule of 5) of a preclinical candidate.

Early-Stage In Vivo Pharmacology and Toxicology Studies

For research programs progressing to animal models, the availability of a published acute toxicity value (mouse IV LD50 = 180 mg/kg) is a significant practical advantage [1]. This foundational data point allows for more informed dose-range finding and reduces the need for preliminary in vivo toxicity screening that would be required for a completely uncharacterized analog. This makes 2-fluoro-3-methylbutanoic acid a more efficient and lower-risk choice for procurement when planning initial pharmacokinetic or efficacy studies in rodents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.